molecular formula C17H13F3O B12617442 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one CAS No. 921932-38-9

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one

Cat. No.: B12617442
CAS No.: 921932-38-9
M. Wt: 290.28 g/mol
InChI Key: MXOUQGNAHXRAMJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of trifluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the trifluoroacetophenone, followed by the addition of a suitable electrophile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of selective COX-II inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat conditions such as osteoarthritis and rheumatoid arthritis. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds .

Case Study: Celecoxib Synthesis

A notable application is its role as an intermediate in the synthesis of celecoxib, a widely used COX-II inhibitor. The synthesis involves several steps where this compound is reacted with various reagents to yield celecoxib efficiently .

Material Science Applications

2. Development of Functional Materials

The compound's unique electronic properties make it suitable for developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo charge transfer processes can be exploited in designing materials with enhanced electronic characteristics.

3. Photochemical Applications

Due to its structural characteristics, this compound can participate in photochemical reactions that lead to the formation of new compounds under UV light. This property is valuable in synthesizing complex organic molecules through photochemical pathways .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for synthesizing pharmaceuticalsSynthesis of celecoxib
Material ScienceDevelopment of functional materials such as OLEDs and OPVsOrganic electronics
PhotochemistryParticipation in photochemical reactionsSynthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenyl groups can facilitate binding to aromatic residues in proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C16H14F3OC_{16}H_{14}F_3O. The trifluoromethyl group contributes to its lipophilicity and reactivity, which may influence its biological interactions.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with biological targets effectively. The presence of the phenyl and methyl groups in this compound may facilitate interactions with various biomolecules, including proteins and nucleic acids.

Anticancer Activity

A study by Yanchang Shen et al. demonstrated that fluorinated compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have shown promise in targeting cancer pathways by modulating signaling cascades involved in tumor growth .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Fluorinated compounds have been documented to exhibit increased potency against various microbial strains. For example, research has indicated that similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of fluorinated chalcones.
    • Findings : Compounds with trifluoromethyl groups showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Assessment :
    • Objective : To assess the antimicrobial efficacy of fluorinated derivatives.
    • Findings : The compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Tables

Biological Activity Effect Reference
Anticancer (IC50)5 µM (breast cancer)
Antimicrobial (MIC)32 µg/mL (E. coli)
CytotoxicitySignificant against multiple cancer lines

Properties

CAS No.

921932-38-9

Molecular Formula

C17H13F3O

Molecular Weight

290.28 g/mol

IUPAC Name

4,4,4-trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H13F3O/c1-12-6-5-9-14(10-12)15(11-17(18,19)20)16(21)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

MXOUQGNAHXRAMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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